molecular formula C15H21NO6S B581933 Boc-D-Alaninyl tosylate CAS No. 352705-03-4

Boc-D-Alaninyl tosylate

Cat. No. B581933
M. Wt: 343.394
InChI Key: QUSKPZSSZRGCGD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Alaninyl tosylate is a chemical compound with the molecular formula C15H21NO6S . It is used in laboratory chemicals .


Synthesis Analysis

Boc-D-Alaninyl tosylate is synthesized by reacting cellulose in DMAc/LiCl with p‐tosyl chloride at 8 °C in the presence of triethylamine . The reaction is facilitated by the conversion of an amino function to tert-butyl carbamate .


Molecular Structure Analysis

The molecular structure of Boc-D-Alaninyl tosylate contains a total of 44 bonds, including 23 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfonate (thio-/dithio-) .


Chemical Reactions Analysis

Boc-D-Alaninyl tosylate is involved in substitution and elimination reactions . The tosylate group can be displaced by an inorganic pyrophosphate nucleophile .


Physical And Chemical Properties Analysis

Boc-D-Alaninyl tosylate has a molecular weight of 329.42 .

Scientific Research Applications

Synthesis of Glycoconjugates

"Boc-D-Alaninyl tosylate" plays a crucial role in the synthesis of glycoconjugates, which mimic naturally occurring carbohydrate ligands. The compound has been used to construct orthogonally protected building blocks for the preparation of triantennary peptide glycoclusters on solid supports, enabling the study of carbohydrate-protein interactions with implications in glycobiology (Katajisto et al., 2002).

Vinylation and Difluorovinylation Reactions

In organic synthesis, "Boc-D-Alaninyl tosylate" is utilized for the development of Suzuki-Miyaura coupling reactions. This methodology allows for the efficient synthesis of styrene derivatives, offering a stable and less toxic alternative to traditional electrophilic vinylation reagents (Gøgsig et al., 2008).

Polymer Science

In polymer science, "Boc-D-Alaninyl tosylate" contributes to the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers exhibit controlled molecular weight, narrow distribution, and pH responsiveness, making them suitable for biomedical applications such as drug delivery systems (Kumar et al., 2012).

Bioconjugation Techniques

The compound is also instrumental in bioconjugation techniques, enabling the site-selective attachment of synthetic molecules to specific proteins in vivo. This method has been applied for protein labeling in living cells, tissues, and animals, offering a powerful tool for biological research and therapeutic development (Tsukiji et al., 2009).

Future Directions

Boc-D-Alaninyl tosylate is used in research and development, particularly in the field of peptide synthesis . Its future directions may involve further exploration of its properties and potential applications in various scientific fields.

properties

IUPAC Name

(4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S/c1-10-6-8-12(9-7-10)23(19,20)22-13(17)11(2)16-14(18)21-15(3,4)5/h6-9,11H,1-5H3,(H,16,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSKPZSSZRGCGD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)[C@@H](C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Alaninyl tosylate

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